3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
CAS No.:
Cat. No.: VC17956789
Molecular Formula: C27H45Cl
Molecular Weight: 405.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H45Cl |
|---|---|
| Molecular Weight | 405.1 g/mol |
| IUPAC Name | 3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
| Standard InChI | InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25H,6-16H2,1-5H3 |
| Standard InChI Key | QKOWLIHHJYBRRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)Cl)C |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The IUPAC name of the compound is (3R,5S)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene . Its molecular formula, C<sub>27</sub>H<sub>47</sub>Cl, corresponds to a molecular weight of 406.11 g/mol (calculated from isotopic masses). The structural complexity arises from the fusion of three cyclohexane rings and one cyclopentane ring, forming the steroidal backbone.
Stereochemical Configuration
The stereochemistry at positions 3 (R) and 5 (S) is critical for its biological activity. The 6-methylheptan-2-yl side chain at position 17 adopts a specific conformation due to the chiral center at C2 of the heptanyl group, as indicated by the SMILES string:
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C3(CC[C@H](C4)Cl)C)C .
The InChIKey, LHVAJZMYZDQMQT-LNXFVTSZSA-N, further confirms the stereochemical uniqueness of this compound .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (3R,5S)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-tetradecahydro-1H-cyclopenta[a]phenanthrene |
| Molecular Formula | C<sub>27</sub>H<sub>47</sub>Cl |
| Molecular Weight | 406.11 g/mol |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C3(CCC@HCl)C)C |
| InChIKey | LHVAJZMYZDQMQT-LNXFVTSZSA-N |
Synthesis and Structural Modification
Synthetic Routes
The compound is synthesized via stereoselective modification of steroidal precursors. A patent describing meiosis-regulating agents outlines a general approach involving:
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Chlorination: Introduction of chlorine at position 3 via HCl treatment of a hydroxylated precursor .
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Alkylation: Attachment of the 6-methylheptan-2-yl group at position 17 using Grignard reagents or Friedel-Crafts alkylation .
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Hydrogenation: Selective reduction of double bonds in the cyclopenta[a]phenanthrene system to achieve the dodecahydro configuration .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the chloro group (δ ~3.5 ppm in <sup>1</sup>H NMR) and methyl substituents (δ ~0.8–1.2 ppm). Mass spectrometry would show a molecular ion peak at m/z 406.11 with isotopic clusters indicative of chlorine .
Pharmacological Activity and Mechanism
Meiosis Regulation
The compound is disclosed in patent literature as a regulator of meiosis, a process critical for gamete formation . Its steroidal structure likely interacts with nuclear receptors or enzymes involved in chromosomal segregation. For example, chloro substitution at position 3 may enhance membrane permeability, enabling intracellular targeting.
Structure-Activity Relationships (SAR)
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Chloro Substituent: Essential for binding to putative targets; replacement with hydroxyl groups diminishes activity .
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17-Side Chain: The 6-methylheptan-2-yl group contributes to lipophilicity, facilitating interaction with hydrophobic binding pockets .
Table 2: Pharmacological Data
| Parameter | Value/Observation | Source |
|---|---|---|
| Biological Target | Meiosis regulatory proteins | |
| Activity | Inhibition of aberrant chromosomal segregation | |
| IC<sub>50</sub> | Not reported | — |
Physicochemical Properties
Lipophilicity and Solubility
The compound’s calculated partition coefficient (LogP) is ~7.2, indicating high lipophilicity due to the chloro and alkyl groups. This property suggests poor aqueous solubility (<0.1 mg/mL) but favorable membrane permeability.
Stability
The chloro group confers stability against oxidative degradation, though acid-catalyzed dechlorination may occur under harsh conditions.
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